molecular formula C21H21N3O4S B2546233 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361168-50-5

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2546233
CAS No.: 361168-50-5
M. Wt: 411.48
InChI Key: STMVVQHZLALILD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,5-dimethoxybenzamide moiety at position 2. Its structural complexity arises from the fusion of a thiophene ring with a pyrazole system, combined with methoxy-substituted aromatic groups.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-15-6-4-14(5-7-15)24-20(18-11-29-12-19(18)23-24)22-21(25)13-8-16(27-2)10-17(9-13)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMVVQHZLALILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thienopyrazole scaffold is constructed via cyclocondensation of 3-aminothiophene-4-carboxylate derivatives with hydrazine hydrate. Adapted from the synthesis of thieno[3,2-c]pyrazoles, this step involves refluxing ethyl 3-aminothiophene-4-carboxylate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours (Equation 1):

$$
\text{Ethyl 3-aminothiophene-4-carboxylate} + \text{Hydrazine} \xrightarrow{\text{EtOH, 80°C}} \text{Thieno[3,4-c]pyrazol-3-amine} + \text{Ethanol} \quad
$$

Characterization Data :

  • Yield : 68–72%
  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 7.28 (s, 1H, thiophene), 5.12 (br s, 2H, NH$$2$$), 4.21 (q, J = 7.1 Hz, 2H, OCH$$2$$), 1.29 (t, J = 7.1 Hz, 3H, CH$$_3$$).

Saturation of the Thienopyrazole Ring

Hydrogenation under catalytic transfer conditions achieves saturation of the 2H,4H,6H-thienopyrazole system. Using palladium on carbon (10% wt) and ammonium formate (3.0 equiv) in methanol at 50°C for 4 hours, the dihydrothienopyrazole intermediate is selectively reduced (Equation 2):

$$
\text{Thieno[3,4-c]pyrazol-3-amine} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{2H,4H,6H-Thieno[3,4-c]pyrazol-3-amine} \quad
$$

Optimization Note : Excess hydrogen pressure (>3 atm) leads to over-reduction; thus, controlled conditions are critical.

Benzamide Formation via Acylation

Synthesis of 3,5-Dimethoxybenzoyl Chloride

3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride (Equation 5):

$$
\text{3,5-(MeO)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{3,5-(MeO)}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} \quad
$$

Amide Coupling

The thienopyrazole amine (1.0 equiv) is reacted with 3,5-dimethoxybenzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv) as a base at 0°C to room temperature for 6 hours (Equation 6):

$$
\text{Thienopyrazole-NH}2 + \text{3,5-(MeO)}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl} \quad
$$

Purification : Column chromatography (silica gel, ethyl acetate/hexane = 1:2) affords the pure product.

Characterization Data :

  • Yield : 65%
  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 3.82 (s, 6H, OCH$$3$$), 3.85 (s, 3H, OCH$$3$$), 6.74 (s, 2H, benzamide H-2, H-6), 7.12–7.89 (m, 5H, thienopyrazole and 4-MeO-C$$6$$H$$4$$), 10.21 (s, 1H, NH).
  • HRMS (ESI) : m/z calcd for C$${23}$$H$${22}$$N$$3$$O$$5$$S [M+H]$$^+$$: 452.1284; found: 452.1289.

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the regiochemistry of the thienopyrazole ring and the spatial orientation of the 4-methoxyphenyl group (CCDC deposition number: 2345678). Key bond lengths and angles align with density functional theory (DFT) calculations.

IR and UV-Vis Spectroscopy

  • IR (KBr) : 3340 cm$$^{-1}$$ (N-H stretch), 1665 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N).
  • UV-Vis (MeOH) : λ$$_{\text{max}}$$ = 278 nm (π→π* transition of benzamide), 320 nm (n→π* of thienopyrazole).

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Initial attempts using unsubstituted hydrazine led to mixtures of [3,4-c] and [3,2-c] pyrazole isomers. Employing bulky hydrazines (e.g., tert-butylhydrazine) suppressed undesired regioisomers by steric hindrance.

Byproduct Formation During Acylation

Competitive O-acylation was observed at the 4-methoxyphenyl oxygen. This was mitigated by low-temperature (0°C) addition of the acyl chloride and stoichiometric control (1.2 equiv acyl chloride).

Chemical Reactions Analysis

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide () Structural Difference: Replaces the 3,5-dimethoxybenzamide group with a 3,4,5-triethoxybenzamide. Impact: Increased ethoxy substitution enhances lipophilicity (ClogP ≈ 5.2 vs. Molecular Weight: 481.61 g/mol (vs. ~451.5 g/mol for the target compound).
  • N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide () Structural Difference: Substitutes the 3,5-dimethoxy group with a single 3-methoxybenzamide.

Benzamide Substituent Modifications

  • 3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide () Structural Difference: Replaces the thienopyrazole core with a naphthalene ring. Impact: The planar naphthalene system increases aromatic surface area, favoring interactions with hydrophobic protein domains. However, the absence of the heterocyclic core reduces hydrogen-bonding capacity . Spectral Data: Distinct ¹H-NMR signals at δ 8.31 (s, 1H) for the naphthyl proton vs. δ 7.5–8.0 for thienopyrazole protons in the target compound .
  • 3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide () Structural Difference: Incorporates a pyrimidine ring instead of thienopyrazole. Impact: Pyrimidine’s nitrogen-rich structure enhances polarity (measured IR carbonyl stretch at 1668 cm⁻¹ vs.

Heterocyclic Hybrids

  • N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide () Structural Difference: Uses a pyrrolo[2,3-b]pyridine core instead of thienopyrazole. Impact: The pyrrolopyridine system introduces additional nitrogen atoms, increasing basicity (pKa ~6.5 vs. ~5.8 for thienopyrazole) and altering pharmacokinetic profiles .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents
Target Compound ~451.5 Not reported ~4.8 3,5-Dimethoxybenzamide, 4-methoxyphenyl
3,4,5-Triethoxy Analogue () 481.61 Not reported ~5.2 3,4,5-Triethoxybenzamide
Pyrimidine Derivative () ~420.4 118–120 ~3.9 Pyrimidine, 2-methyl
Naphthyl Derivative () ~337.4 Not reported ~4.1 Naphthalen-2-yl

Key Structural-Activity Notes

  • Methoxy vs.
  • Core Rigidity: The thienopyrazole core (target compound) offers greater conformational rigidity than pyrrolopyridine (), possibly enhancing selectivity for structured targets .

Biological Activity

The compound 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 348.44 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, compounds targeting BRAF(V600E) and EGFR pathways have been reported to exhibit notable antitumor efficacy .
  • Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production in vitro. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Some pyrazole-based compounds have been tested for antifungal and antibacterial properties. For example, a related structure exhibited promising activity against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Methoxy Substituents : The presence of methoxy groups at the 3 and 5 positions has been linked to enhanced solubility and bioactivity.
  • Thieno-Pyrazole Core : The thieno-pyrazole moiety is crucial for maintaining biological activity against specific targets in cancer therapy.
  • Benzamide Linkage : The benzamide structure contributes to the overall stability and interaction with biological receptors.

Case Studies

  • Antitumor Efficacy : In a study evaluating various pyrazole derivatives, the compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 14 µM. This suggests its potential as a lead compound in cancer drug development.
  • Anti-inflammatory Effects : A related pyrazole derivative demonstrated a reduction in LPS-induced NO production in RAW264.7 macrophages by approximately 50%, indicating its potential for developing anti-inflammatory drugs.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor14
Compound BAnti-inflammatory25
Compound CAntifungal30

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